![molecular formula C16H10FNO2S B1300637 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid CAS No. 321429-96-3](/img/structure/B1300637.png)

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

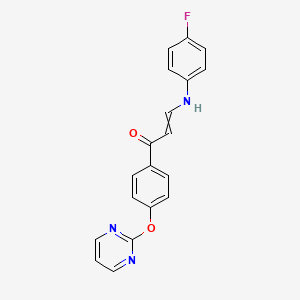

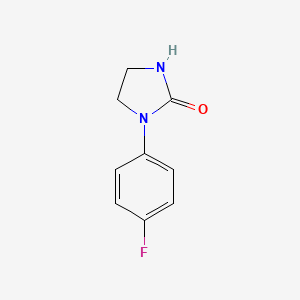

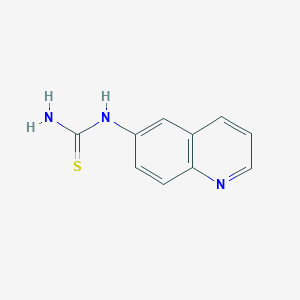

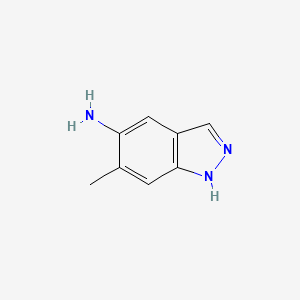

The compound "4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazoles and their derivatives have been extensively studied for their potential use in medicinal chemistry, particularly as antitumor agents, antimicrobial agents, and enzyme inhibitors .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the introduction of fluorine atoms or other substituents to the benzothiazole core to enhance biological activity. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization, which allowed the production of pure samples of target compounds . Similarly, the synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives was achieved using [bmIm]OH as a catalyst . These methods highlight the importance of synthetic chemistry in the development of new benzothiazole derivatives with potential biological applications.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. The introduction of a fluorophenyl group, as seen in the compound of interest, is known to influence the biological properties of these molecules. For example, the presence of a 4-fluorophenyl group has been associated with significant anticancer activity in thiazolopyrimidine derivatives . The molecular structure, including the position and type of substituents, plays a critical role in the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, which are essential for their biological function. For instance, the reactivity of the thiazole ring with different substituents can lead to the formation of compounds with diverse biological activities. The synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids involved a four-step synthesis, demonstrating the complexity of reactions required to obtain such compounds . Additionally, the unexpected ring closure and sulfonation reactions observed in the synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid highlight the unpredictability and potential for novel reactions in the chemistry of benzothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, fluorescence, and acidity, can be influenced by the introduction of various functional groups. For example, the high sensitivity to pH and selectivity in metal cations of certain benzothiazole derivatives is attributed to the high acidity of the fluorophenol moiety . The solvent effects on molecular aggregation in benzothiazole derivatives also demonstrate the importance of substituent groups and solvent interactions in determining the physical properties of these compounds .

Scientific Research Applications

Antibacterial Agents

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid and its derivatives have shown potential as antibacterial agents. A study synthesized new fluorine-containing thiadiazolotriazinones using 4-fluorophenyl groups, demonstrating promising antibacterial activity at low concentrations (Holla, Bhat, & Shetty, 2003).

Anticancer Agents

This compound has been explored for its anticancer properties. Novel pyridine-thiazole hybrid molecules, including those with 4-fluorophenyl, showed high antiproliferative activity against various cancer cell lines, suggesting potential as anticancer agents (Ivasechko et al., 2022).

Plant Growth Regulators

The synthesis of 4-fluorophenyl derivatives has been investigated for potential use as plant growth regulators. Specifically, 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives were synthesized for this purpose (Teitei, 1980).

Dye-Sensitized Solar Cells

In the field of renewable energy, this compound has been used in the synthesis of materials for dye-sensitized solar cells. The study involved conjugating various electron-acceptor groups, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid, to electron-donor diphenylamine-phenanthrocarbazole, significantly improving the power conversion efficiency and stability of solar cells (Yang et al., 2016).

Security Ink

The compound's derivatives have been used in the development of security ink. A study synthesized a novel half-cut cruciform molecule, which demonstrated morphology-dependent fluorochromism and potential application in security inks (Lu & Xia, 2016).

Metabolism Studies

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid has been studied for its metabolic properties in humans. A study on the metabolism of SB-649868, a compound containing 4-fluorophenyl-thiazol, revealed insights into its elimination pathways and principal circulating components in plasma (Renzulli et al., 2011).

Antimicrobial Activity

Compounds derived from 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).

Photo-degradation Studies

The photo-degradation behavior of thiazole-containing compounds, including those with 4-fluorophenyl, has been studied to understand their stability under light exposure, providing insights into their application in pharmaceuticals (Wu, Hong, & Vogt, 2007).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. Use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and get medical attention if irritation persists .

Mechanism of Action

Target of Action

The primary target of the compound 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid is Bcl-2 , a protein that regulates cell death (apoptosis), by either inducing (pro-apoptotic) or inhibiting it (anti-apoptotic) . Bcl-2 is overexpressed in many types of cancer, making it a key target for anti-cancer drugs .

Mode of Action

The compound binds to Bcl-2 with a KD value of 400 μM . By binding to Bcl-2, it inhibits its function, thereby promoting apoptosis in cancer cells . This makes it a potential candidate for the development of Bcl-2 selective anti-cancer agents .

Biochemical Pathways

The compound’s interaction with Bcl-2 affects the apoptotic pathways within the cell . By inhibiting Bcl-2, the balance between pro-apoptotic and anti-apoptotic signals is disrupted, favoring apoptosis . This leads to the downstream effect of reduced tumor growth .

Result of Action

The result of the compound’s action is the induction of apoptosis in cells where Bcl-2 is overexpressed . This can lead to the reduction of tumor size and potentially halt the progression of the disease .

properties

IUPAC Name |

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2S/c17-13-7-5-10(6-8-13)14-9-21-15(18-14)11-1-3-12(4-2-11)16(19)20/h1-9H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZOAEJMFQGQDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363284 |

Source

|

| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |

CAS RN |

321429-96-3 |

Source

|

| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)

![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)

![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)